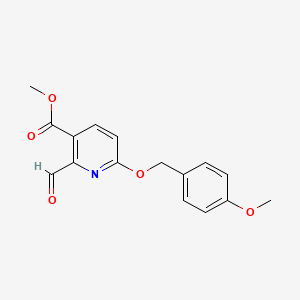

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate is an organic compound with the molecular formula C16H15NO5 It is a derivative of nicotinic acid and features a formyl group at the 2-position, a methoxybenzyl group at the 6-position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group of nicotinic acid, followed by formylation and subsequent esterification. The reaction conditions often involve the use of reagents such as butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to generate the corresponding lithiated carbanion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions may involve the use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol.

Scientific Research Applications

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, while the methoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-formyl-6-nitrobenzoate

- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Uniqueness

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, differentiates it from other nicotinic acid derivatives and may confer unique reactivity and binding characteristics.

Biological Activity

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate is a nicotinic acid derivative with a unique structure that potentially confers significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H15NO4 and a molecular weight of approximately 301.29 g/mol. Its structure features a formyl group and a methoxybenzyl ether, which are critical for its reactivity and biological interactions. The specific arrangement of functional groups in this compound enhances its selectivity and efficacy towards various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Nicotinic Core : Starting from nicotinic acid derivatives, the core structure is established.

- Introduction of Functional Groups : The formyl and methoxybenzyl groups are introduced through specific chemical reactions tailored to maintain the integrity of the nicotinic structure.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Research indicates that this compound interacts with various biological targets, particularly through:

- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity towards certain receptors, which may lead to pharmacological effects.

- Efficacy in Cellular Models : In vitro assays demonstrate its potential to modulate cellular pathways, influencing processes such as apoptosis and cell proliferation.

Comparative Analysis

To understand its biological activity better, it can be compared with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | Structure | Contains trifluoromethyl group; altered reactivity due to electronegative fluorine atoms. |

| Methyl nicotinate | Structure | Simpler ester; primarily used for topical applications; lacks complex functional groups present in this compound. |

| Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate | Structure | Similar structure but lacks the benzyl ether; different reactivity profile due to absence of methoxybenzyl group. |

Case Studies and Research Findings

- Anticancer Activity : A study indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific signaling pathways.

- Neuroprotective Effects : In neurodegenerative disease models, this compound has shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Research has demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its utility in managing inflammatory diseases.

Properties

CAS No. |

1708251-21-1 |

|---|---|

Molecular Formula |

C16H15NO5 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate |

InChI |

InChI=1S/C16H15NO5/c1-20-12-5-3-11(4-6-12)10-22-15-8-7-13(16(19)21-2)14(9-18)17-15/h3-9H,10H2,1-2H3 |

InChI Key |

CHZJZPZWWAYRQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.